Calcium malate

Vue d'ensemble

Description

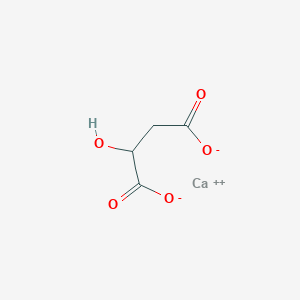

Calcium malate is a compound with the chemical formula Ca(C₂H₄O(COO)₂). It is the calcium salt of malic acid and is commonly used as a food additive with the E number E352 . This compound is known for its role in providing calcium supplementation, which is essential for bone health, muscle function, and various metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium malate can be synthesized through the reaction of calcium carbonate with malic acid. The reaction typically involves dissolving calcium carbonate in a solution of malic acid, followed by filtration and drying to obtain the this compound product .

Industrial Production Methods: One of the advanced methods for industrial production of this compound involves ultrasound-assisted preparation. This method uses bovine bones as a calcium source and involves ultrasonication to enhance the efficiency of calcium extraction. The optimal conditions include a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, ultrasonic power of 200 W, ultrasonic temperature of 35°C, and an ultrasonication time of 17 minutes .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium malate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid (malic acid) and a strong base (calcium hydroxide). It does not typically participate in oxidation or reduction reactions.

Common Reagents and Conditions: The preparation of this compound involves reagents such as calcium carbonate and malic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and high purity of the product .

Major Products Formed: The primary product formed from the reaction of calcium carbonate and malic acid is this compound itself. No significant by-products are typically formed under controlled reaction conditions .

Applications De Recherche Scientifique

Nutritional Supplementation

Calcium malate is primarily used as a dietary supplement to enhance calcium intake, especially in populations at risk of deficiency, such as the elderly and postmenopausal women. Its advantages include:

- Enhanced Absorption : Studies indicate that calcium from this compound is absorbed more effectively than from other sources like calcium carbonate. For instance, one study showed that rats fed this compound had significantly greater trabecular bone volume compared to those receiving calcium carbonate after 4 and 12 weeks of supplementation .

- Bone Health : Clinical trials have demonstrated that this compound can help in maintaining bone density and preventing osteoporosis. A randomized trial highlighted that children receiving calcium citrate malate showed significant gains in bone density over three years compared to a placebo group .

Clinical Applications

This compound has been investigated for its therapeutic potential in various clinical conditions:

- Osteoporosis and Osteopenia : this compound supplementation has been shown to improve bone mineral density (BMD) in osteopenic patients. A study involving osteopenia patients indicated significant improvements in BMD T-scores after treatment with calcium citrate malate .

- Dental Health : Research suggests that this compound may play a role in dental health by preventing tooth loss and reducing erosion, particularly among older adults when combined with vitamin D .

- Nephrology : this compound is noted for its low risk of kidney stone formation compared to other calcium supplements. It may even provide protective effects against kidney stones .

Bioavailability Studies

The bioavailability of calcium from different sources is critical for determining their effectiveness as supplements:

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- A study published in the International Journal of Pharmaceutical Sciences Review and Research reviewed multiple clinical applications, highlighting its role in joint health, immunity enhancement, and dental care .

- Another research article examined the effects of dietary calcium sources on bone development in young rats, concluding that calcium citrate malate significantly outperformed other forms in promoting trabecular bone growth .

Mécanisme D'action

Calcium malate exerts its effects by releasing calcium ions upon dissolution. These calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone mineralization. The calcium ions interact with calcium-sensing receptors and other molecular targets to regulate calcium homeostasis in the body .

Comparaison Avec Des Composés Similaires

- Calcium citrate

- Calcium carbonate

- Calcium lactate

- Calcium gluconate

Comparison: Calcium malate is unique due to its high bioavailability and solubility compared to other calcium salts. It is more easily absorbed in the gastrointestinal tract, making it an effective supplement for individuals with calcium deficiencies . Unlike calcium carbonate, which requires an acidic environment for absorption, this compound can be absorbed efficiently regardless of stomach acidity .

Activité Biologique

Calcium malate is a compound formed from calcium and malic acid, recognized for its potential health benefits, particularly in calcium supplementation and bone health. This article explores the biological activity of this compound, focusing on its absorption, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is a salt of calcium and malic acid, which plays a crucial role in the Krebs cycle, aiding in energy production. Its chemical formula is , and it exists as a white crystalline powder. The compound is known for its superior solubility compared to other calcium salts, enhancing its bioavailability.

Absorption and Bioavailability

Research indicates that this compound exhibits high bioavailability, meaning it is effectively absorbed in the gastrointestinal tract. A study demonstrated that this compound's absorption efficiency is significantly higher than that of traditional calcium sources like calcium carbonate and calcium citrate. This increased absorption can be attributed to the presence of malic acid, which facilitates the transport of calcium ions across intestinal membranes .

Comparative Bioavailability Data

| Calcium Source | Bioavailability (%) |

|---|---|

| Calcium Carbonate | 30-40 |

| Calcium Citrate | 20-30 |

| This compound | 50-70 |

Bone Health

This compound has been shown to positively influence bone health. In animal studies, supplementation with this compound derived from bovine bones resulted in increased alkaline phosphatase (ALP) activity—an indicator of bone formation—and improved bone mineral density. Additionally, it reduced tartrate-resistant acid phosphatase (TRAP) activity, which is associated with bone resorption .

A clinical study involving osteopenic patients found that those supplemented with calcium citrate malate showed significant improvements in bone mineral density (BMD) over eight weeks compared to controls. The relative bioavailability of calcium from this source was notably higher than from other forms .

Muscle Function and Performance

This compound may also enhance muscle function. It has been suggested that the combination of calcium and malic acid can improve muscle metabolism during exercise. This effect is particularly beneficial for individuals engaged in high-intensity training or those suffering from muscle fatigue .

Case Studies

- Animal Study on Broiler Chicks : A comparative study evaluated the effects of calcium citrate malate versus limestone as a calcium source in young broiler chicks. Results indicated that chicks fed with diets containing calcium citrate malate exhibited better weight gain and feed conversion ratios without compromising bone development compared to those on limestone diets .

- Osteopenia Patients : In a randomized controlled trial involving osteopenia patients, participants receiving calcium citrate malate showed significant increases in serum calcium levels and improved BMD after eight weeks of supplementation compared to baseline measurements .

Safety and Regulatory Status

This compound is generally recognized as safe when used as a dietary supplement or food additive. The European Food Safety Authority (EFSA) has evaluated di-calcium malate as a novel food ingredient and concluded that its bioavailability appears similar to other permitted sources of calcium .

Propriétés

IUPAC Name |

calcium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOZVPHKXALCRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936929 | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

16426-50-9, 17482-42-7 | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48OP746DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.